molecular formula C15H20ClN3O2 B2480229 1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea CAS No. 2415466-38-3

1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea

Cat. No.: B2480229
CAS No.: 2415466-38-3
M. Wt: 309.79
InChI Key: SXJWZFZLOVRRPN-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science. The presence of the chlorophenyl group and the azetidinyl moiety suggests potential biological activity, making it a compound of interest for pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea typically involves the following steps:

    Formation of the Azetidinyl Intermediate: The azetidinyl ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-lactam.

    Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via a nucleophilic substitution reaction.

    Coupling with 2-Chlorophenyl Isocyanate: The final step involves the reaction of the azetidinyl intermediate with 2-chlorophenyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]thiourea: Similar structure with a sulfur atom replacing the oxygen in the urea group.

    1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]carbamate: Similar structure with a carbamate group instead of the urea group.

Uniqueness

1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea is unique due to the combination of the chlorophenyl group, the azetidinyl ring, and the oxan-4-yl moiety. This unique structure may confer specific biological activities and properties not found in other similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c16-13-3-1-2-4-14(13)18-15(20)17-11-9-19(10-11)12-5-7-21-8-6-12/h1-4,11-12H,5-10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJWZFZLOVRRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CC(C2)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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